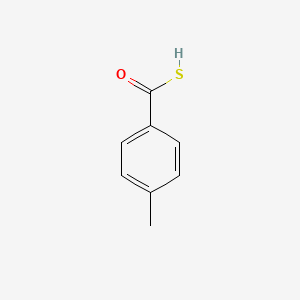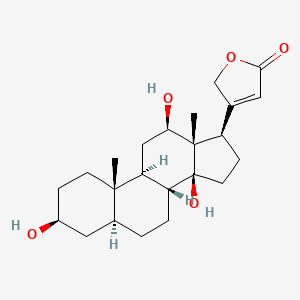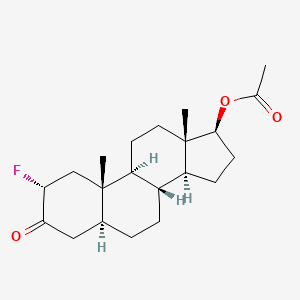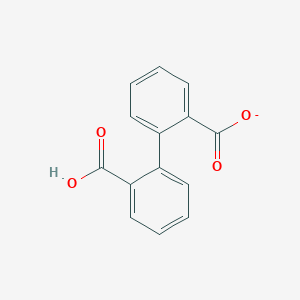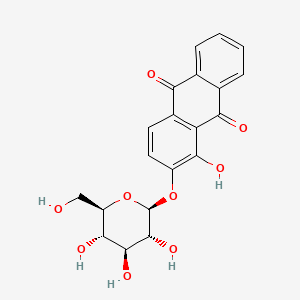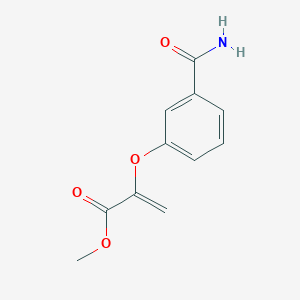![molecular formula C64H78Cl2N8O11S2 B1250586 2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride CAS No. 81424-60-4](/img/structure/B1250586.png)
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kominek’s mixture is a complex chemical compound known for its diverse applications in various scientific fields. It is composed of several components, including benzoic acid, 2-(acetyloxy)-, 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine, 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, 2-methyl-2-propyl-1,3-propanediyl dicarbamate, and N,N,alpha-trimethyl-10H-phenothiazone-10-ethanamine monohydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kominek’s mixture involves multiple steps, each requiring specific reaction conditions. The primary components are synthesized separately through various organic reactions, including esterification, amination, and carbamate formation. These reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired products are obtained.
Industrial Production Methods
In industrial settings, the production of Kominek’s mixture is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the sequential addition of reactants, continuous monitoring of reaction parameters, and purification steps such as distillation and chromatography to isolate the final mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Kominek’s mixture undergoes several types of chemical reactions, including:
Oxidation: The phenothiazine component can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups in the mixture can be reduced to amines.
Substitution: Halogenated components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original components, as well as substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Kominek’s mixture has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The mixture is employed in studies involving enzyme inhibition and protein binding.
Medicine: Components of Kominek’s mixture are investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Kominek’s mixture involves multiple pathways:
Molecular Targets: The phenothiazine component targets neurotransmitter receptors, while the carbamate component inhibits acetylcholinesterase.
Pathways Involved: The mixture affects various biochemical pathways, including oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kominek’s mixture can be compared with other complex mixtures such as:
Benzoic acid derivatives: Similar in their antimicrobial properties.
Phenothiazine derivatives: Known for their neurological effects.
Carbamate compounds: Used as enzyme inhibitors.
Uniqueness
What sets Kominek’s mixture apart is its unique combination of components, which allows it to exhibit a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
81424-60-4 |
|---|---|
Molekularformel |
C64H78Cl2N8O11S2 |
Molekulargewicht |
1270.4 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.C17H20N2S.C12H12N2O3.C9H18N2O4.C9H8O4.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3-4,6-9,12H,5,10-11H2,1-2H3;4-11,13H,12H2,1-3H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);3-6H2,1-2H3,(H2,10,12)(H2,11,13);2-5H,1H3,(H,11,12);1H |
InChI-Schlüssel |
BJXWLBWLMQOVGH-UHFFFAOYSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Kanonische SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Synonyme |
Kominek's mixture Komineks mixture |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1250505.png)
![(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1250506.png)
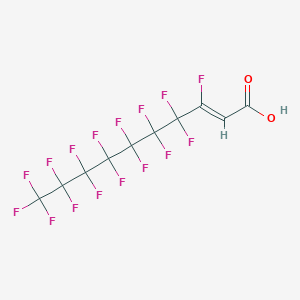

![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)

